6-(2-(Hydroxy(oxido)amino)benzylidene)-6,7,8,9-tetrahydro-5H-benzo(a)cyclohepten-5-one
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Overview
Description
6-(2-(Hydroxy(oxido)amino)benzylidene)-6,7,8,9-tetrahydro-5H-benzo(a)cyclohepten-5-one is a complex organic compound with a unique structure that includes a benzylidene group and a tetrahydrobenzo(a)cycloheptenone core
Preparation Methods
The synthesis of 6-(2-(Hydroxy(oxido)amino)benzylidene)-6,7,8,9-tetrahydro-5H-benzo(a)cyclohepten-5-one can be achieved through a multi-step process. One common method involves the reaction of ortho-aryl alkynyl benzyl alcohols with arenes via a Tf2O-mediated formal [5 + 2] annulation reaction . This transformation involves an intermolecular Friedel–Crafts-type alkylation followed by an intramolecular 7-endo-dig cyclization, resulting in the formation of the desired compound in moderate to good yields .
Chemical Reactions Analysis
6-(2-(Hydroxy(oxido)amino)benzylidene)-6,7,8,9-tetrahydro-5H-benzo(a)cyclohepten-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium borohydride for reduction and thionyl chloride for chlorination . The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction with sodium borohydride yields the corresponding alcohol, while chlorination with thionyl chloride produces the 5-chloro derivative .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it serves as an intermediate in the synthesis of more complex molecules . In biology and medicine, it is studied for its potential therapeutic properties, including its ability to interact with specific molecular targets and pathways . Additionally, it is used in industrial applications as a precursor for the synthesis of various chemical products .
Mechanism of Action
The mechanism of action of 6-(2-(Hydroxy(oxido)amino)benzylidene)-6,7,8,9-tetrahydro-5H-benzo(a)cyclohepten-5-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
6-(2-(Hydroxy(oxido)amino)benzylidene)-6,7,8,9-tetrahydro-5H-benzo(a)cyclohepten-5-one can be compared to other similar compounds, such as 5H-dibenzo[a,d]cyclohepten-5-one oxime and 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one . These compounds share a similar core structure but differ in their functional groups and specific properties.
Properties
CAS No. |
224948-29-2 |
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Molecular Formula |
C18H15NO3 |
Molecular Weight |
293.3 g/mol |
IUPAC Name |
(6E)-6-[(2-nitrophenyl)methylidene]-8,9-dihydro-7H-benzo[7]annulen-5-one |
InChI |
InChI=1S/C18H15NO3/c20-18-15(9-5-8-13-6-1-3-10-16(13)18)12-14-7-2-4-11-17(14)19(21)22/h1-4,6-7,10-12H,5,8-9H2/b15-12+ |
InChI Key |
DQBUWUODVGZKAI-NTCAYCPXSA-N |
Isomeric SMILES |
C1CC2=CC=CC=C2C(=O)/C(=C/C3=CC=CC=C3[N+](=O)[O-])/C1 |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C(=CC3=CC=CC=C3[N+](=O)[O-])C1 |
Origin of Product |
United States |
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